molecular formula C22H22NO8P B12103422 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid

7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B12103422
M. Wt: 459.4 g/mol
InChI Key: IMFDTBVOEVPJCL-UHFFFAOYSA-N
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Description

7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a β-lactam ring.

Preparation Methods

The synthesis of 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the reaction of penta-1,4-diene or cyclohexa-1,4-diene with chlorosulphonyl isocyanate. This reaction forms β-lactams, which can then be converted into the desired bicyclic structure using an intramolecular Wittig reaction to form the 2,3-double bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with molecular targets such as penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits cell wall synthesis in bacteria, leading to antibacterial effects . The pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .

Comparison with Similar Compounds

7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid can be compared with other β-lactam compounds such as penicillins and cephalosporins. While all these compounds share a β-lactam ring, this compound has a unique bicyclic structure that distinguishes it from others . Similar compounds include:

    Penicillins: Contain a β-lactam ring fused to a thiazolidine ring.

    Cephalosporins: Contain a β-lactam ring fused to a dihydrothiazine ring.

    Carbapenems: Contain a β-lactam ring fused to a pyrroline ring.

Properties

IUPAC Name

3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NO8P/c1-13-18-17(14(2)24)21(25)23(18)19(22(26)27)20(13)31-32(28,29-15-9-5-3-6-10-15)30-16-11-7-4-8-12-16/h3-14,17-18,24H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDTBVOEVPJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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